Amitifadine hydrochloride
Overview
Description
Amitifadine Hydrochloride is a small molecule drug that acts as a triple reuptake inhibitor, targeting the dopamine, norepinephrine, and serotonin transporters. It was initially developed by Euthymics Bioscience, Inc. and has been investigated for its potential in treating major depressive disorder and chronic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amitifadine Hydrochloride involves the formation of a bicyclic structure with a dichlorophenyl group. The key steps include:
- Formation of the azabicyclohexane core.
- Introduction of the dichlorophenyl group through a substitution reaction.
- Purification and conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Batch reactions in controlled environments.
- Use of high-purity reagents and solvents.
- Rigorous purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Amitifadine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The dichlorophenyl group can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives with altered pharmacological properties .
Scientific Research Applications
Chemistry: Used as a model compound for studying triple reuptake inhibition.
Biology: Investigated for its effects on neurotransmitter systems.
Medicine: Explored as a treatment for major depressive disorder, chronic pain, and other neurological conditions.
Industry: Potential use in developing new antidepressant and analgesic drugs .
Mechanism of Action
Amitifadine Hydrochloride exerts its effects by inhibiting the reuptake of three key neurotransmitters: serotonin, norepinephrine, and dopamine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and producing antidepressant and analgesic effects. The molecular targets include the serotonin transporter, norepinephrine transporter, and dopamine transporter .
Comparison with Similar Compounds
Bicifadine: Another triple reuptake inhibitor with similar pharmacological properties.
Centanafadine: A compound with a similar mechanism of action but different chemical structure.
DOV-216,303: An enantiomer of Amitifadine with comparable effects.
Uniqueness: Amitifadine Hydrochloride is unique due to its balanced inhibition of serotonin, norepinephrine, and dopamine reuptake, which may result in a more favorable side effect profile and greater efficacy in treating certain conditions compared to other similar compounds .
Properties
IUPAC Name |
(1R,5S)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N.ClH/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11;/h1-3,8,14H,4-6H2;1H/t8-,11+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGBHVBIOJBGBD-NINOIYOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]1(CNC2)C3=CC(=C(C=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801006647 | |
Record name | 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801006647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
410074-74-7, 86215-36-3 | |
Record name | Amitifadine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=410074-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DOV-216303 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086215363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amitifadine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410074747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801006647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMITIFADINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R01R720TVG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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